2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-11-7-8-15(26-2)14(9-11)21-16(25)10-27-18-23-22-17(24(18)20)12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
QFQQNUHHIYGUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Step 1: Fischer Esterification
2-(4-Isobutylphenyl)propanoic acid undergoes esterification with methanol under acidic conditions (e.g., H₂SO₄) at 76°C for 3–4 hours to yield methyl 2-(4-isobutylphenyl)propanoate.
Step 2: Hydrazide Formation
The ester is refluxed with hydrazine hydrate in methanol for 3–4 hours to produce 2-(4-isobutylphenyl)propane hydrazide. This intermediate is critical for triazole ring formation.
Step 3: Triazole Cyclization
The hydrazide reacts with methyl isothiocyanate in 10% NaOH at 225°C for 3–6 hours to form 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol. Acidification with HCl precipitates the product.
Step 4: Acetamide Coupling
The triazole-thiol intermediate couples with 2-bromoacetamide derivatives (e.g., N-(2-methoxy-5-methylphenyl)acetamide) in dichloromethane (DCM) using NaH as a base. Reactions proceed at room temperature for 10–36 hours.
| Stage | Reagent/Conditions | Yield | Time |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, 76°C | 70–85% | 3–4 h |
| Hydrazide Formation | Hydrazine hydrate, MeOH, reflux | 80–90% | 3–4 h |
| Triazole Cyclization | Methyl isothiocyanate, NaOH, 225°C | 65–75% | 3–6 h |
| Acetamide Coupling | DCM, NaH, RT | 60–70% | 10–36 h |
Ultrasound-Assisted Synthesis
Ultrasound radiation enhances reaction efficiency, reducing time and increasing yield.
Modified Protocol
Steps 1–3 remain unchanged. For Step 4, coupling reactions are performed under sonication (45–55°C, 20–80 kHz frequency) for 39–80 minutes. This method achieves yields of 75–89%.
| Parameter | Conventional | Ultrasound-Assisted |
|---|---|---|
| Reaction Time | 10–36 h | 39–80 min |
| Yield | 60–70% | 75–89% |
| Energy Input | Thermal | Acoustic |
Microwave-Assisted Synthesis
Microwave methods further optimize atom economy and energy efficiency. While direct data for this compound is limited, analogous 1,2,4-triazole syntheses use microwave irradiation (100–150°C, 10–30 min) to accelerate cyclization and coupling.
Hypothetical Application
-
Triazole Formation : Microwave heating (150°C, 10 min) could replace traditional reflux.
-
Coupling Reactions : Shorter irradiation times (5–15 min) may suffice.
Purification and Characterization
Final purification employs recrystallization (e.g., ethanol/water) or column chromatography (silica gel, DCM/MeOH). Characterization includes:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Conventional | Well-established protocols | Long reaction times |
| Ultrasound | Faster, higher yields | Requires specialized equipment |
| Microwave | Energy-efficient, scalable | Limited published data |
Key Research Findings
-
Optimized Yields : Ultrasound-assisted coupling achieves 89% yield for 2,4-dimethylphenyl derivatives.
-
Structural Insights : Triazole’s N–CH₃ group (δ 3.28 ppm) and acetamide’s CH₂ (δ 4.04 ppm) are critical for characterization.
-
Green Chemistry : Microwave methods align with sustainability goals by reducing solvent and energy use .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide have demonstrated significant cytotoxicity against various cancer cell lines. In particular:
- Mechanism of Action : The triazole ring is crucial for antifungal and anticancer activities, inhibiting cell proliferation by affecting nucleic acid metabolism and inducing apoptosis in cancer cells.
- Case Studies : A study showed that derivatives with similar structures exhibited IC50 values below 100 µM against human cancer cell lines such as HCT-116 and MCF-7, indicating strong anticancer activity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds containing the triazole moiety are known for their ability to inhibit fungal cell wall synthesis. Research indicates that modifications to the triazole structure can enhance antibacterial and antifungal efficacy .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its unique structural features make it a valuable building block for synthesizing more complex molecules with targeted biological activities.
Drug Development
The compound is being investigated for its therapeutic effects in various diseases, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may act as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory conditions .
- Neuroprotective Effects : The dibenzofuran moiety associated with this compound has been linked to neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
Industrial Applications
In addition to its research applications, this compound may find utility in industrial settings:
- Material Science : The compound can be utilized in developing new materials due to its unique chemical properties.
- Chemical Processes : It may serve as a reagent or catalyst in various chemical reactions, enhancing efficiency and selectivity.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are believed to play crucial roles in its biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
Key Findings from Comparative Studies
Anti-Inflammatory Activity
- The AS111 analog (2-pyridyl R1, 3-methylphenyl R2) demonstrated 1.28-fold higher potency than diclofenac sodium in formalin-induced edema models, attributed to cyclooxygenase-2 (COX-2) inhibition .
- Compounds with electron-withdrawing groups (e.g., chlorine, fluorine) on R1 or R2 showed enhanced anti-exudative activity compared to unsubstituted analogs. For example, derivatives with 3-chlorophenyl (KA3) or 2-fluorophenyl (Target Compound) groups exhibited improved binding to inflammatory targets .
Antimicrobial and Antioxidant Activity
- KA3 (pyridin-4-yl R1, 3-chlorophenyl R2) displayed broad-spectrum antimicrobial activity against E. coli, S. aureus, and A. niger, with MIC values ≤25 µg/mL. Its antioxidant efficacy (IC₅₀: 34 µM) correlated with hydrogen peroxide scavenging .
- The Target Compound’s 2-fluorophenyl group may enhance membrane permeability, while the 2-methoxy-5-methylphenyl group could reduce metabolic degradation, as seen in analogs with similar substituents .
Ion Channel Modulation
Structure-Activity Relationship (SAR) Insights
R1 Substitutions :
- Heteroaromatic groups (e.g., pyridyl) enhance anti-inflammatory and antimicrobial activity via π-π stacking with target enzymes .
- Halogenated phenyl groups (e.g., 2-fluorophenyl, 4-chlorophenyl) improve metabolic stability and target affinity .
R2 Substitutions :
Biological Activity
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal and anticancer agents. This article aims to provide a detailed overview of the biological activity associated with this specific compound, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazole ring, an amino group, and a sulfanyl group, contributing to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Ergosterol Synthesis : Similar to other triazoles, it likely inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This action is essential for its antifungal properties.
- Interaction with Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it may interact with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), disrupting their signaling pathways .
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. The compound's ability to inhibit ergosterol synthesis positions it as a potential antifungal agent. In vitro studies have shown promising results against various fungal strains.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed in studies:
| Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 | 3.2 | Vinblastine | 9.6 |
| HCT-116 | 4.5 | Colchicine | 21.3 |
| PC-3 | 2.4 | Vinblastine | 2.3 |
| A549 | 3.0 | Colchicine | 21.3 |
| HepG-2 | 5.0 | - | - |
These results indicate that the compound shows superior efficacy against prostate cancer cells (PC-3) compared to established chemotherapeutics like Vinblastine and Colchicine .
Antibacterial Activity
The compound has also demonstrated antibacterial properties against various pathogens. Its mechanism may involve disrupting bacterial enzyme functions, leading to cell death. Studies have shown activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on five different human cancer cell lines using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity towards malignant cells while showing minimal effects on normal cells .
- Kinase Inhibition Assays : The compound was tested for its inhibitory effects on EGFR and VEGFR-2 using a kinase assay kit. The IC50 values were comparable to those of Sorafenib, a known anticancer drug, suggesting potential as a targeted therapy in oncology .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core, followed by sulfanyl-acetamide coupling. Critical steps include:
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions .
- Sulfanyl-acetamide linkage : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the sulfanyl group to the acetamide moiety . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and pH control to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .
Q. Which structural features are critical for its biological activity, and how are they validated?
- 1,2,4-Triazole core : Acts as a pharmacophore, enabling hydrogen bonding with biological targets .
- 2-Fluorophenyl and 2-methoxy-5-methylphenyl groups : Enhance lipophilicity and target affinity, as shown in SAR studies comparing substituent effects . Validation involves synthesizing analogs with varying substituents and testing activity in bioassays (e.g., antimicrobial MIC assays or enzyme inhibition studies) .
Q. What standard assays are used to evaluate its antimicrobial or anticancer potential?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assay for cytotoxicity (e.g., IC₅₀ values against HeLa or MCF-7 cell lines) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can conflicting SAR data from substituent variations be resolved?
Conflicting results (e.g., enhanced activity with 2-fluorophenyl vs. reduced activity with 3-ethoxyphenyl) are addressed via:
- Computational docking : Identifying steric clashes or electronic mismatches in target binding pockets .
- Free-Wilson analysis : Quantifying substituent contributions to activity while controlling for other variables . Example: A 2-fluorophenyl group may improve binding to hydrophobic enzyme pockets, whereas bulkier substituents reduce accessibility .
Q. What strategies improve its pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Prodrug design : Introducing hydrolyzable esters (e.g., acetyl or phosphate groups) to enhance solubility .
- Formulation : Use of cyclodextrins or lipid nanoparticles to improve bioavailability .
- Metabolic stability : In vitro liver microsome assays identify metabolic hotspots (e.g., triazole ring oxidation); blocking with methyl groups or fluorine substitution .
Q. How are analytical challenges in characterizing this compound addressed?
- NMR complexity : Use of 2D NMR (HSQC, HMBC) to resolve overlapping signals from aromatic and triazole protons .
- Mass spectrometry : High-resolution LC-MS to confirm molecular ion peaks and detect impurities .
- X-ray crystallography : For unambiguous structural confirmation, though limited by crystalization challenges .
Q. What mechanistic insights can be derived from in silico studies?
- Molecular docking : Predicts binding modes to targets like dihydrofolate reductase (DHFR) or tyrosine kinases .
- Molecular dynamics simulations : Assess binding stability and residue interactions over time (e.g., RMSD and RMSF analyses) . Example: Simulations show the sulfanyl group forms stable hydrogen bonds with DHFR’s active site, explaining antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
